molecular formula C19H21NO B1292934 2'-Azetidinomethyl-3,4-dimethylbenzophenone CAS No. 898754-93-3

2'-Azetidinomethyl-3,4-dimethylbenzophenone

Cat. No. B1292934
M. Wt: 279.4 g/mol
InChI Key: XIMMJDJEBBBHSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidin-2-ones has been a subject of interest due to their biological significance. In the first paper, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and evaluated for their antitumor properties. The synthesis involved the creation of compounds with varying substituents, leading to the discovery of potent antiproliferative compounds, such as trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one and its analogs. These compounds were synthesized with the aim of targeting tubulin and disrupting microtubule structures in cancer cells . The second paper reports the synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones, which were confirmed by various spectral techniques and showed potent antibacterial activity. The synthesis process was monitored using analytical thin-layer chromatography, and the compounds were docked into the active site of the enzyme transpeptidase . The third paper describes the synthesis of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones through the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine. The structures of these compounds were confirmed by elemental analysis and spectral data .

Molecular Structure Analysis

The molecular structure of azetidin-2-ones plays a crucial role in their biological activity. X-ray crystallography studies from the first paper suggest that the torsional angle between the phenyl rings and the trans configuration of the 3-phenoxy and 4-phenyl rings are important for the antiproliferative activity of these compounds . The second paper does not provide specific details on the molecular structure analysis but implies that the synthesized compounds have a good affinity for the enzyme transpeptidase, which is likely due to their molecular structure . The third paper does not discuss the molecular structure analysis in detail but mentions the synthesis of compounds with specific substituents that could influence their molecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidin-2-ones are complex and require precise conditions. The first paper details the synthesis of phosphate and amino acid prodrugs of the potent antiproliferative compounds, which retained potency and are promising for clinical development . The second paper involves the docking of synthesized compounds into the active site of transpeptidase, suggesting that the chemical structure of these compounds allows them to interact effectively with the enzyme . The third paper describes the reaction of imine derivatives with ketenes to produce the title azetidin-2-ones, which were then tested for antibacterial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are influenced by their molecular structure and substituents. The first paper reports that the synthesized compounds displayed minimal cytotoxicity and interacted at the colchicine-binding site on β-tubulin, which is indicative of their selective physical and chemical properties that allow for targeted biological activity . The second paper does not provide detailed information on the physical and chemical properties but suggests that the antibacterial activity of the compounds correlates with their molecular docking analysis . The third paper mentions that some of the synthesized compounds showed marginal antibacterial activity, which could be attributed to their physical and chemical properties .

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-8-9-16(12-15(14)2)19(21)18-7-4-3-6-17(18)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMMJDJEBBBHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643710
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Azetidinomethyl-3,4-dimethylbenzophenone

CAS RN

898754-93-3
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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